molecular formula C13H16 B14292429 (2-Ethylpenta-1,4-dien-1-yl)benzene CAS No. 120814-22-4

(2-Ethylpenta-1,4-dien-1-yl)benzene

Cat. No.: B14292429
CAS No.: 120814-22-4
M. Wt: 172.27 g/mol
InChI Key: ZFOSDROBZMCNTA-UHFFFAOYSA-N
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Description

(2-Ethylpenta-1,4-dien-1-yl)benzene is an organic compound that features a benzene ring substituted with a 2-ethylpenta-1,4-dien-1-yl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpenta-1,4-dien-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation: Benzene reacts with 2-ethylpenta-1,4-dien-1-yl chloride in the presence of AlCl3 to form this compound.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is typically maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bonds can be achieved using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst to form saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: H2 gas with a Pd catalyst under mild pressure.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

(2-Ethylpenta-1,4-dien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethylpenta-1,4-dien-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and the final product.

Comparison with Similar Compounds

Similar Compounds

    Styrene: A benzene ring with a vinyl group.

    Ethylbenzene: A benzene ring with an ethyl group.

    1,3-Butadienylbenzene: A benzene ring with a butadiene group.

Uniqueness

(2-Ethylpenta-1,4-dien-1-yl)benzene is unique due to the presence of both an ethyl group and a conjugated diene system attached to the benzene ring

Properties

CAS No.

120814-22-4

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

2-ethylpenta-1,4-dienylbenzene

InChI

InChI=1S/C13H16/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h3,5-7,9-11H,1,4,8H2,2H3

InChI Key

ZFOSDROBZMCNTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)CC=C

Origin of Product

United States

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